Bendazac sodium is classified under the category of non-steroidal anti-inflammatory drugs. It is derived from the compound bendazac, which has been studied for its biochemical properties and therapeutic applications. The chemical formula for bendazac sodium is C₁₆H₁₄N₂O₃Na, and it is often used in its lysine salt form for improved solubility and bioavailability.
The synthesis of bendazac sodium involves several key steps:
Bendazac sodium features a complex molecular structure characterized by its monocarboxylic acid form, where a hydrogen atom attached to the 2-hydroxy group of glycolic acid is replaced by a 1-benzyl-1H-indazol-3-yl group. The molecular structure can be represented as follows:
Bendazac sodium participates in various chemical reactions:
These reactions lead to products that may have distinct therapeutic applications.
Bendazac sodium primarily acts as an antidenaturant by inhibiting the denaturation of proteins in the ocular lens. This mechanism is crucial in preventing cataract formation by:
The compound also exhibits non-steroidal anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
Relevant data indicate that bendazac sodium has a high degree of protein binding (>99%) in plasma, which influences its pharmacokinetics .
Bendazac sodium has several therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3